molecular formula C19H23N3OS2 B4753024 2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4753024
M. Wt: 373.5 g/mol
InChI Key: PSCDXMPKJIOTJD-UHFFFAOYSA-N
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Description

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfanyl group, an acetyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with chloroacetyl chloride to yield 2-{[(2-methylbenzyl)sulfanyl]acetyl} chloride. Finally, the reaction of this intermediate with N-(1-phenylethyl)hydrazinecarbothioamide under appropriate conditions results in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The hydrazinecarbothioamide moiety may interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide
  • 2-[(3,4-dichlorobenzyl){[(2-methylbenzyl)sulfanyl]acetyl}amino]-N-(2-methyl-2-propanyl)butanamide

Uniqueness

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS2/c1-14-8-6-7-11-17(14)12-25-13-18(23)21-22-19(24)20-15(2)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCDXMPKJIOTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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